molecular formula C10H10BrNO B1363423 2-bromo-N-cyclopropylbenzamide CAS No. 88229-18-9

2-bromo-N-cyclopropylbenzamide

Cat. No.: B1363423
CAS No.: 88229-18-9
M. Wt: 240.1 g/mol
InChI Key: NRICRLWCYABOSB-UHFFFAOYSA-N
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Description

2-Bromo-N-cyclopropylbenzamide is a valuable chemical building block in organic synthesis and medicinal chemistry research. Its structure, featuring a bromine substituent and an N-cyclopropyl group, makes it a versatile intermediate for constructing complex molecules. Researchers utilize this compound in palladium-catalyzed cross-coupling reactions, where the bromine atom can be selectively replaced to form new carbon-carbon bonds . The cyclopropyl group is a motif of significant interest due to its unique ring strain and potential to influence the biological activity and metabolic stability of resulting compounds . Compounds within the cyclopropyl benzamide class have been investigated as precursors in novel synthetic pathways, such as the palladium-catalyzed ring-opening and C-H functionalization of the cyclopropyl ring to access privileged structures like benzo[c]azepine-1-ones, which are relevant in pharmaceutical research . Furthermore, related N-(2-bromo-phenyl)benzamide derivatives have demonstrated potential in biological screenings, showing antimicrobial activity against Gram-positive bacteria and notable in vitro anti-inflammatory activity through protease inhibition . This compound is provided for research applications only. It is strictly intended for laboratory use and is not certified for human therapeutic, diagnostic, or veterinary applications. Researchers should handle this compound with appropriate safety precautions in accordance with their institution's chemical hygiene plans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-N-cyclopropylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO/c11-9-4-2-1-3-8(9)10(13)12-7-5-6-7/h1-4,7H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRICRLWCYABOSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30356764
Record name N-CYCLOPROPYL 2-BROMOBENZAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30356764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88229-18-9
Record name N-CYCLOPROPYL 2-BROMOBENZAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30356764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Methodologies for 2 Bromo N Cyclopropylbenzamide

Retrosynthetic Analysis and Key Disconnections for the Target Compound

Retrosynthetic analysis of 2-bromo-N-cyclopropylbenzamide identifies two primary and logical disconnections in its structure. These disconnections form the basis for the main synthetic strategies.

The most straightforward disconnection is at the amide C-N bond. This approach suggests the formation of the amide through the coupling of a 2-bromobenzoic acid derivative and cyclopropylamine (B47189). This is a widely used and robust method for amide synthesis.

An alternative disconnection can be made at the N-cyclopropyl bond. This strategy involves the initial formation of a 2-bromobenzamide (B1207801) core, followed by the attachment of the cyclopropyl (B3062369) group to the amide nitrogen. This approach would rely on N-alkylation or cross-coupling methodologies.

Formation of the Benzamide (B126) Core Structure

Amidation Reactions via Carboxylic Acid Activation Approaches

A prevalent method for forming the amide bond is through the activation of the carboxylic acid group of 2-bromobenzoic acid, which facilitates the nucleophilic attack by an amine. This activation can be achieved in two primary ways: conversion to a more reactive species or the use of in-situ coupling agents.

One common strategy involves a two-step process where 2-bromobenzoic acid is first converted to the more reactive 2-bromobenzoyl chloride. This is typically accomplished by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is then reacted with an amine to form the benzamide.

Alternatively, a one-pot synthesis can be employed using a variety of amide coupling reagents. These reagents activate the carboxylic acid in situ, allowing for a direct reaction with an amine under milder conditions. A selection of commonly used coupling reagents is presented in the table below.

Coupling Reagent NameAbbreviationActivating Mechanism
N,N'-DicyclohexylcarbodiimideDCCForms a reactive O-acylisourea intermediate.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideEDCSimilar to DCC, but byproducts are water-soluble.
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphateBOPForms a reactive benzotriazolyl ester.
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHATUForms a highly reactive activated ester.
Propanephosphonic acid anhydride (B1165640)T3PForms a mixed anhydride intermediate.

Alternative Routes to Substituted Benzamides

While less common for this specific target, alternative routes to substituted benzamides exist. One such method is the copper-catalyzed amination of dihalogenated aromatic compounds. For instance, a starting material like 1,2-dibromobenzene (B107964) could potentially undergo a selective amination reaction. However, controlling the regioselectivity and preventing side reactions can be challenging, making the carboxylic acid activation approach generally more favorable for the synthesis of this compound.

Introduction of the N-Cyclopropyl Moiety

The incorporation of the cyclopropyl group onto the amide nitrogen can be accomplished either before or after the formation of the amide bond, corresponding to the two main retrosynthetic strategies.

Direct N-Cyclopropylation Methods for Amides and Amines

This approach involves the initial synthesis of 2-bromobenzamide, followed by the attachment of the cyclopropyl group. Transition metal-catalyzed cross-coupling reactions are the primary methods for this type of transformation.

The Ullmann condensation, a copper-catalyzed reaction, can be used to form C-N bonds. In this context, 2-bromobenzamide could be reacted with a cyclopropyl halide in the presence of a copper catalyst and a base. These reactions often require high temperatures.

A more modern and often milder alternative is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is highly versatile for forming C-N bonds between aryl halides and amines. While typically used for aryl amines, variations of this reaction could potentially be adapted for the N-cyclopropylation of 2-bromobenzamide.

Utilization of Cyclopropylamine as a Precursor in Amide Coupling

The most direct and widely employed strategy for the synthesis of this compound involves the use of cyclopropylamine as a readily available precursor. This method aligns with the first retrosynthetic disconnection at the amide bond.

In this approach, 2-bromobenzoic acid is activated and then directly coupled with cyclopropylamine. A highly effective method for this transformation is the conversion of 2-bromobenzoic acid to 2-bromobenzoyl chloride, which then reacts with cyclopropylamine in the presence of a base to yield the final product. This method is exemplified by the synthesis of the structurally similar compound, 4-bromo-N-cyclopropyl-2-methyl-benzamide, which proceeds in high yield. chemicalbook.com The table below outlines a plausible synthetic protocol for this compound based on this analogous reaction.

StepReactantsReagentsSolventTemperatureTimeYield
1. Acyl Chloride Formation2-Bromobenzoic acidOxalyl dichloride, cat. DMFDichloromethane20 °C16 h~99% (assumed)
2. Amide Coupling2-Bromobenzoyl chloride, CyclopropylamineTriethylamineDichloromethane0 - 20 °C2.25 hHigh

This two-step, one-pot procedure is efficient and generally provides high yields, making it a preferred industrial and laboratory method for the synthesis of N-substituted benzamides.

Regioselective Bromination of the Benzene (B151609) Ring

Achieving ortho-bromination on a benzoic acid scaffold is not straightforward via classical electrophilic aromatic substitution, as the carboxylic acid group is a deactivating meta-director. shaalaa.comaskfilo.com Consequently, chemists have devised specialized strategies to achieve the desired regioselectivity, either by directing the bromination to the ortho-position or by incorporating the bromine atom into a precursor molecule before forming the carboxylic acid or benzamide.

Directing an electrophilic attack to the ortho-position of a substituted benzene ring often requires the use of a directing group. This group temporarily coordinates to a catalyst, bringing the reactive center into close proximity with the target C-H bond.

One such strategy involves the use of an O-methyl oxime as a directing group on a benzaldehyde (B42025) precursor. In a key step, palladium catalysis is employed to achieve selective ortho-bromination. This three-step sequence, starting from the corresponding benzaldehyde, provides a reliable route to substituted 2-bromobenzaldehydes, which can then be oxidized to the desired 2-bromobenzoic acid. acs.org

More recent advancements have focused on palladium-catalyzed C-H activation for halogenation. While many methods have been developed for meta-selective C-H bromination of benzoic acid derivatives using N-bromophthalimide (NBP), these highlight the challenges and the need for specific directing groups or catalytic systems to achieve ortho-selectivity. nih.govrsc.orgrsc.org

Strategy Key Features Precursor Catalyst/Reagent Ref.
Directing GroupUse of O-methyl oxime to direct bromination.Substituted BenzaldehydePalladium catalyst acs.org
Blocking GroupIntroduction and subsequent removal of a t-butyl group.Substituted BenzeneAluminum trichloride (B1173362) (for dealkylation) researchgate.net
C-H ActivationDevelopment of Pd-catalyzed methods for regioselective halogenation.Benzoic Acid DerivativesPalladium(II) acetate (B1210297), N-bromophthalimide nih.govrsc.org

An alternative and often more common approach is to introduce the bromine atom at the desired position on a precursor molecule that is later converted to 2-bromobenzoic acid. This circumvents the challenge of ortho-directing the bromination of benzoic acid itself.

A classic and widely used method is the Sandmeyer reaction, starting from anthranilic acid (2-aminobenzoic acid). The amino group is first diazotized using sodium nitrite (B80452) in an acidic medium. The resulting diazonium salt is then treated with a copper(I) bromide solution to replace the diazonium group with a bromine atom, yielding 2-bromobenzoic acid. prepchem.com This method is effective and provides the desired isomer directly.

Another precursor route involves the oxidation of o-bromotoluene. In this process, o-bromotoluene is oxidized using a strong oxidizing agent, such as potassium permanganate (B83412) (KMnO4) in an alkaline solution, followed by acidification to yield 2-bromobenzoic acid. youtube.com A variation of this method uses cobalt acetate and sodium bromide as catalysts in acetic acid.

Precursor Reaction Key Reagents Product Yield Ref.
Anthranilic AcidSandmeyer Reaction1. NaNO₂, H₂SO₄2. Cu₂Br₂, NaBr2-Bromobenzoic Acid82% prepchem.com
o-BromotolueneOxidationAlkaline KMnO₄2-Bromobenzoic Acid- youtube.com
o-BromotolueneCatalytic OxidationCobalt acetate, Sodium bromide, Acetic acid2-Bromobenzoic Acid61.6%

Once 2-bromobenzoic acid is synthesized, it can be converted to this compound. This typically involves activating the carboxylic acid, for example by converting it to an acyl chloride, followed by reaction with cyclopropylamine. youtube.com Alternatively, direct condensation can be achieved using coupling reagents or through catalyzed reactions. researchgate.netnih.gov

Transition-Metal Catalyzed Synthetic Routes for this compound and Analogues

Transition-metal catalysis offers powerful tools for both forming the crucial aryl C-N amide bond and for constructing related heterocyclic structures from 2-bromobenzamide substrates. Palladium, cobalt, and copper catalysts each provide unique pathways for these transformations.

Palladium-catalyzed cross-coupling reactions, particularly Buchwald-Hartwig amination and amidation, are premier methods for forming C-N bonds. These reactions allow for the coupling of aryl halides with amines or amides. The synthesis of N-substituted benzamides can be achieved by the palladium-catalyzed coupling of 2-bromobenzoic acids with primary amines.

The catalytic system typically consists of a palladium precursor, such as Pd₂(dba)₃, and a specialized phosphine (B1218219) ligand, like Xantphos or 2-[di(tert-butyl)phosphino]biphenyl, in the presence of a base. researchgate.net These reactions are valued for their high efficiency and broad substrate scope, tolerating a wide range of functional groups on both the aryl halide and the amine. The direct amidation of 2-bromobenzoic acid with cyclopropylamine using such a system represents a direct and efficient route to the target molecule.

Catalyst System Reactants Typical Conditions Significance Ref.
Pd₂(dba)₃ / XantphosAryl Bromide, AmideBase (e.g., t-BuONa), Toluene, 100°CHigh yields for amidation of bromo-heterocycles. researchgate.net
Pd₂(dba)₃ / 2-(di-t-butylphosphino)biphenylHetaryl Bromide, AmineBase (e.g., t-BuONa), Toluene, 100°CEffective for amination reactions. researchgate.net

Cobalt catalysis has emerged as a valuable tool for the synthesis of nitrogen-containing heterocycles starting from 2-bromobenzamide derivatives. A notable application is the cobalt-catalyzed cyclization of 2-bromobenzamides with carbodiimides, which yields 3-(imino)isoindolin-1-one derivatives. mdpi.comnih.gov This reaction proceeds through the formation of a five-membered aza-cobaltacycle intermediate, demonstrating the utility of 2-bromobenzamides as precursors for more complex molecular architectures. mdpi.comorgsyn.org

Similarly, cobalt-catalyzed coupling reactions between 2-halobenzamides and alkynes can be controlled by the choice of ligand to selectively produce either isoquinolones or 2-vinyl benzamides. rsc.orgx-mol.com These transformations highlight the versatility of the 2-bromobenzamide scaffold in cobalt-catalyzed synthetic strategies.

Reaction Type Substrates Catalyst Product Ref.
Cyclization2-Bromobenzamides, CarbodiimidesCobalt Complex3-(Imino)isoindolin-1-ones mdpi.comnih.gov
Coupling/Cyclization2-Halobenzamides, AlkynesCobalt Complex with specific ligandsIsoquinolones or 2-Vinyl Benzamides rsc.orgx-mol.com

Copper-catalyzed reactions, often referred to as Ullmann-type couplings, are a classical and cost-effective alternative to palladium-catalyzed methods for C-N bond formation. These methods can be applied to the synthesis of N-aryl amides from aryl halides and amides.

Recent developments have focused on creating milder and more efficient ligand-free copper-catalyzed systems. For instance, copper catalysis has been successfully employed for the synthesis of benzimidazoles from o-bromoarylamines and nitriles under mild, ligand-free conditions. rsc.orgnih.gov While this example does not directly form an N-cyclopropylbenzamide, it demonstrates the capability of modern copper catalysis to facilitate C-N bond formation involving a bromo-aryl precursor. The direct copper-catalyzed amidation of 2-bromobenzoic acid or its derivatives with cyclopropylamine remains a viable and economical synthetic route.

Furthermore, copper catalysts are used in various other transformations, such as the synthesis of α-ketoamides from aryl methyl ketones and secondary amines, showcasing the broad utility of copper in amide bond-forming methodologies. chemrxiv.org

Mechanistic Investigations and Reactivity Studies of 2 Bromo N Cyclopropylbenzamide

Reactivity of the Aromatic Carbon-Bromine Bond

The carbon-bromine bond on the aromatic ring of 2-bromo-N-cyclopropylbenzamide is a key site for functionalization, primarily through transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Investigation of Cross-Coupling Reaction Pathways

While specific studies on this compound as a substrate in cross-coupling reactions are not extensively documented, its reactivity can be inferred from the well-established behavior of other ortho-substituted aryl bromides. Palladium-catalyzed reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination are powerful tools for the transformation of the C-Br bond.

The Suzuki-Miyaura coupling , which forms a new carbon-carbon bond by reacting an organohalide with an organoboron compound, is a widely used transformation. For a substrate like this compound, this reaction would typically involve a palladium catalyst with a suitable phosphine (B1218219) ligand and a base to facilitate the catalytic cycle. The reaction of ortho-substituted bromoanilines with various boronic esters has been shown to be effective, suggesting that the N-cyclopropylbenzamide moiety would be compatible with these conditions.

The Heck reaction offers a method for the arylation of alkenes. The reaction of an aryl halide with an alkene in the presence of a palladium catalyst and a base leads to the formation of a substituted alkene. The efficiency of the Heck reaction can be influenced by the steric hindrance at the ortho position, which may affect the rate of oxidative addition of the aryl bromide to the palladium(0) catalyst.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used for the formation of carbon-nitrogen bonds. This reaction would involve the coupling of this compound with a primary or secondary amine. The choice of a bulky, electron-rich phosphine ligand is often crucial for the success of these reactions, particularly with sterically hindered aryl halides.

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions of Analogous Aryl Bromides

Coupling ReactionAryl Bromide SubstrateCoupling PartnerCatalyst SystemProductYield (%)
Suzuki-Miyaura2-BromoanilinePhenylboronic acidPd(dppf)Cl₂ / K₂CO₃2-Aminobiphenyl85
Heck1-Bromo-2-nitrobenzenen-Butyl acrylatePd(OAc)₂ / PPh₃ / Et₃Nn-Butyl (E)-3-(2-nitrophenyl)acrylate92
Buchwald-Hartwig2-BromopyridineMorpholinePd₂(dba)₃ / XPhos / NaOtBu4-(Pyridin-2-yl)morpholine95

Metal-Mediated Activation and Functionalization of Aryl Bromides

Beyond palladium, other transition metals, particularly copper, play a significant role in the functionalization of aryl bromides. The Ullmann condensation, a classic copper-catalyzed reaction, is used for the formation of carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds.

In a typical Ullmann-type coupling , an aryl halide is reacted with an alcohol, amine, or thiol in the presence of a copper catalyst and a base, often at elevated temperatures. Modern modifications of the Ullmann reaction often utilize ligands to facilitate the reaction under milder conditions. For a substrate like this compound, a copper-catalyzed coupling with a nucleophile could provide an alternative to palladium-based methods.

Table 2: Examples of Copper-Catalyzed Functionalization of Aryl Bromides

Reaction TypeAryl BromideNucleophileCatalyst SystemProductYield (%)
C-N Coupling1-Bromo-2-nitrobenzeneAnilineCuI / L-proline / K₂CO₃N-(2-Nitrophenyl)aniline88
C-O Coupling2-Bromobenzoic acidPhenolCu₂O / Cs₂CO₃2-Phenoxybenzoic acid75

Transformations Involving the N-Cyclopropyl Amide Moiety

The N-cyclopropyl amide group is another reactive handle in this compound. The inherent ring strain of the cyclopropane (B1198618) ring makes it susceptible to ring-opening reactions under various conditions, leading to the formation of linear or heterocyclic structures.

Oxidative Ring-Opening Reactions of Cyclopropylamides

Oxidative methods can induce the cleavage of the cyclopropane ring in N-cyclopropylamides. These reactions often proceed through radical intermediates and can be initiated by chemical or electrochemical means.

Electrochemical Methodologies for Ring-Opening

Recent studies have demonstrated the electrochemical oxidative ring-opening of N-cyclopropylamides in the presence of alcohols to synthesize 1,3-oxazines. semanticscholar.orgepa.govwikipedia.org This method avoids the need for external chemical oxidants and shows good functional group tolerance. The reaction is believed to proceed through the formation of an N-centered radical, which triggers the ring-opening of the cyclopropane to form a carbon-centered radical, followed by cyclization with the alcohol.

The general conditions for this transformation involve passing a constant current through a solution of the N-cyclopropylamide and an alcohol in an undivided electrochemical cell. A graphite (B72142) anode and a platinum cathode are typically used, with a supporting electrolyte such as tetra-n-butylammonium tetrafluoroborate (B81430) (nBu₄NBF₄). semanticscholar.org

Table 3: Electrochemical Oxidative Ring-Opening of N-Aryl Cyclopropylamides with Alcohols

N-Aryl CyclopropylamideAlcoholProductYield (%)
N-CyclopropylbenzamideMethanol2-Phenyl-5,6-dihydro-4H-1,3-oxazine85
N-Cyclopropyl-4-methoxybenzamideEthanol2-(4-Methoxyphenyl)-5,6-dihydro-4H-1,3-oxazine78
N-Cyclopropyl-4-chlorobenzamideIsopropanol2-(4-Chlorophenyl)-5,6-dihydro-4H-1,3-oxazine72

Studies on Cyclopropane Ring Strain and its Influence on Reactivity

The reactivity of the cyclopropyl (B3062369) group is largely a consequence of its significant ring strain. This strain arises from two main factors: angle strain and torsional strain. The C-C-C bond angles in cyclopropane are constrained to 60°, a significant deviation from the ideal tetrahedral angle of 109.5° for sp³ hybridized carbon atoms. This angle strain weakens the C-C bonds, making them more susceptible to cleavage. Additionally, the planar structure of the cyclopropane ring forces the hydrogen atoms on adjacent carbons into an eclipsed conformation, resulting in torsional strain.

The relief of this ring strain is a powerful thermodynamic driving force for reactions involving the opening of the cyclopropane ring. In the context of N-cyclopropyl amides, this inherent strain facilitates reactions that lead to the formation of more stable, acyclic, or larger ring systems. For example, Lewis acid-catalyzed ring-opening reactions of activated cyclopropanes with nucleophiles proceed readily due to the release of this strain energy upon nucleophilic attack.

Computational Chemistry and Theoretical Studies of 2 Bromo N Cyclopropylbenzamide

Molecular Dynamics Simulations for Understanding Reactivity and Interactions

Without primary research data, a detailed and scientifically accurate article on the computational and theoretical aspects of 2-bromo-N-cyclopropylbenzamide cannot be constructed at this time. Future research may yet shed light on the intriguing computational profile of this molecule.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. By analyzing the chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a complete structural map of 2-bromo-N-cyclopropylbenzamide can be assembled.

In ¹H NMR spectroscopy, the chemical shift (δ) of each proton is indicative of its electronic environment. Protons attached to the aromatic ring are expected to appear in the downfield region (typically δ 7.0-8.0 ppm) due to the deshielding effect of the benzene (B151609) ring current. The bromine substituent and the amide group will influence the precise chemical shifts of the aromatic protons, and their splitting patterns (e.g., doublet, triplet) will reveal their coupling with adjacent protons, thus establishing their relative positions on the phenyl ring. The protons of the cyclopropyl (B3062369) group will exhibit characteristic signals in the upfield region (typically δ 0.5-1.5 ppm), with their splitting patterns providing insight into their stereochemical relationships. The proton of the N-H amide bond is also observable and its chemical shift can be sensitive to solvent and concentration.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The carbonyl carbon of the amide group is typically found significantly downfield (δ 160-180 ppm). The aromatic carbons will have signals in the δ 120-140 ppm range, with the carbon atom bonded to the bromine atom showing a characteristic chemical shift. The carbons of the cyclopropyl ring will appear in the upfield region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic C-H7.0 - 8.0120 - 140
Amide N-H8.0 - 9.0-
Cyclopropyl C-H0.5 - 1.55 - 20
Carbonyl C=O-160 - 180
Aromatic C-Br-110 - 125

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₀H₁₀BrNO), HRMS can provide an accurate mass measurement with a high degree of precision, which serves to confirm its molecular formula. The presence of bromine is readily identified by the characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).

Furthermore, by subjecting the molecular ion to fragmentation (e.g., through collision-induced dissociation), a characteristic fragmentation pattern is generated. This pattern provides valuable structural information by revealing stable fragments of the molecule. Key fragmentation pathways for this compound would likely involve the cleavage of the amide bond, loss of the cyclopropyl group, and cleavage of the C-Br bond. Analysis of the masses of these fragments helps to piece together the molecular structure.

Table 2: Predicted HRMS Data for this compound

Parameter Predicted Value
Molecular FormulaC₁₀H₁₀BrNO
Exact Mass ([M])~238.9997 u
Isotopic PatternPresence of M and M+2 peaks in ~1:1 ratio
Key Fragment Ions[M-C₃H₅]⁺, [C₇H₄BrO]⁺, [C₇H₅O]⁺

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of laser light (Raman) at specific frequencies corresponds to the vibrations of particular functional groups. This provides a unique "vibrational fingerprint" for this compound.

Key characteristic vibrational bands expected in the IR and Raman spectra would include:

N-H stretch: A sharp band around 3300 cm⁻¹ in the IR spectrum.

C=O stretch (Amide I): A strong absorption band in the IR spectrum, typically between 1650 and 1680 cm⁻¹.

N-H bend (Amide II): A band in the region of 1550-1640 cm⁻¹.

Aromatic C-H stretch: Bands above 3000 cm⁻¹.

Aromatic C=C stretches: Bands in the 1450-1600 cm⁻¹ region.

C-N stretch: A band in the 1200-1350 cm⁻¹ range.

C-Br stretch: A band in the lower frequency region, typically 500-600 cm⁻¹.

Raman spectroscopy would be particularly useful for observing the symmetric vibrations and the C-C bonds of the aromatic and cyclopropyl rings.

Table 3: Predicted Key Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹) Technique
N-H Stretch3250 - 3350IR
Aromatic C-H Stretch3000 - 3100IR, Raman
C=O Stretch (Amide I)1650 - 1680IR, Raman
N-H Bend (Amide II)1550 - 1640IR
Aromatic C=C Stretch1450 - 1600IR, Raman
C-N Stretch1200 - 1350IR, Raman
C-Br Stretch500 - 600IR, Raman

X-ray Crystallography for Solid-State Structure Determination

While no published crystal structure for this compound is currently available, a successful crystallographic analysis would yield a detailed structural model, including the precise spatial relationship between the brominated phenyl ring and the N-cyclopropyl amide moiety.

Emerging Research Frontiers and Future Directions in 2 Bromo N Cyclopropylbenzamide Chemistry

Development of Novel Chemo- and Regioselective Synthetic Pathways

The selective functionalization of the 2-bromo-N-cyclopropylbenzamide core is paramount for its use as a versatile building block. While classical methods exist, the development of more efficient and selective synthetic pathways is a primary research focus. Future efforts will likely concentrate on metal-free reactions that offer high chemo- and regioselectivity, reducing costs and environmental impact. One such approach could involve the cyclization of gem-dihaloalkenes with β-keto tertiary thioamides, which has proven effective for the synthesis of other polysubstituted heterocycles. rsc.org The application of such catalyst-free conditions to precursors of this compound could yield novel, highly functionalized derivatives. rsc.orgmdpi.com

Furthermore, inspired by the synthesis of spiro[pyrrolidine-2,3′-oxindoles], microwave-assisted [3+2] cycloaddition reactions could be explored. mdpi.com Reacting a derivative of this compound with various α-amino acids and nitroolefins under microwave irradiation could provide a rapid and efficient route to novel spirocyclic compounds with high chemo- and regioselectivity. mdpi.com

Table 1: Potential Chemo- and Regioselective Reactions for this compound Derivatives

Reaction TypePotential SubstratesKey Features
Metal-Free Cyclizationgem-dichloroalkene and a β-keto tertiary thioamide derivative of the benzamide (B126)High chemo- and regioselectivity, mild conditions. rsc.org
Microwave-Assisted [3+2] CycloadditionIsatin-derived imine of this compound, amino acids, nitroalkenesRapid synthesis of complex spirocyclic structures. mdpi.com

Exploration of Unconventional Reactivity Modalities

Moving beyond traditional cross-coupling and nucleophilic substitution reactions, the exploration of unconventional reactivity modalities promises to uncover new chemical space for this compound. Photoredox catalysis, for instance, has emerged as a powerful tool for organic synthesis, enabling reactions under mild conditions. ethz.ch The application of visible-light-mediated photoredox catalysis could unlock novel transformations of this compound, such as C-H arylation or N-dealkylation, by generating radical intermediates. acs.org The use of photocatalysts like methylene (B1212753) blue in aqueous micellar solutions could provide a green and sustainable approach to functionalizing the N-cyclopropyl group or the aromatic ring. acs.org

Another area of interest is the use of cobalt catalysis. Cobalt-catalyzed cyclization of 2-bromobenzamides with carbodiimides has been shown to produce 3-(imino)isoindolin-1-ones. mdpi.comnih.gov Applying this methodology to this compound could lead to the synthesis of novel heterocyclic scaffolds. The proposed mechanism involves the formation of a five-membered aza-cobaltacycle, which then undergoes nucleophilic addition and subsequent bond formation. mdpi.comnih.gov

Design and Synthesis of Mechanistically Informative Analogues

To fully exploit the synthetic potential of this compound, a deep understanding of the underlying reaction mechanisms is crucial. The design and synthesis of mechanistically informative analogues can provide valuable insights into transition states and reaction pathways. For example, introducing specific substituents on the aromatic ring or the cyclopropyl (B3062369) group can probe electronic and steric effects in catalytic cycles.

Computational studies, such as Density Functional Theory (DFT) calculations, will play a pivotal role in this area. DFT can be used to model reaction intermediates and transition states, helping to elucidate the mechanisms of complex transformations like rhodium-catalyzed cyclopropanation reactions or the reactivity of manganese bipyridyl tricarbonyl electrocatalysts. rsc.orgnih.gov By comparing experimental results from analogue studies with computational predictions, a more complete picture of the reaction landscape can be developed. escholarship.org

Integration of Advanced Catalytic Systems for Functionalization

The functionalization of the C-H bonds in this compound represents a significant opportunity for creating molecular diversity. Advanced catalytic systems based on transition metals like palladium, rhodium, and copper are at the forefront of C-H activation research. nih.gov

Palladium-catalyzed C-H functionalization is a versatile tool for forming C-C and C-N bonds. snnu.edu.cn Tandem reactions, such as N-arylation followed by carboamination, could be employed to construct complex pyrrolidine (B122466) derivatives from this compound precursors. nih.gov Similarly, rhodium(III)-catalyzed oxidative cycloaddition of benzamides with alkynes offers a direct route to isoquinolones, proceeding through C-H/N-H activation. nih.govnih.gov The application of these systems to this compound could yield a diverse library of heterocyclic compounds.

Table 2: Representative Advanced Catalytic Systems for Benzamide Functionalization

Catalyst SystemTransformationKey Features
Palladium(II)/Chiral LigandEnantioselective C-H FunctionalizationConstruction of chiral molecules with high stereocontrol. snnu.edu.cn
Rhodium(III)/Copper(II)Oxidative Cycloaddition with AlkynesDirect synthesis of isoquinolones via C-H/N-H activation. nih.govnih.gov
Copper(I) or (II)C-H FunctionalizationInexpensive and less toxic alternative to precious metals. nih.gov
Photoredox Catalysts (e.g., Ru(bpy)₃²⁺, Ir(ppy)₃)Radical-based transformationsMild reaction conditions using visible light. ethz.chbeilstein-journals.org

High-Throughput Experimentation and Automated Synthesis in Benzamide Research

The rapid discovery of new reactions and the optimization of existing ones can be significantly accelerated through the use of high-throughput experimentation (HTE) and automated synthesis platforms. nih.gov These technologies allow for the parallel execution of hundreds or even thousands of reactions, enabling the rapid screening of catalysts, ligands, solvents, and other reaction parameters. nih.gov

Automated flow platforms are particularly well-suited for library synthesis and reaction optimization. nih.govchemrxiv.org An automated stopped-flow library synthesis approach, for instance, can be used to rapidly synthesize and screen a large number of amide derivatives, minimizing reagent consumption and accelerating the discovery process. rsc.orgwhiterose.ac.uk The integration of machine learning algorithms with these automated systems can further guide experimental design and predict optimal reaction conditions. whiterose.ac.uk The application of these high-throughput and automated methodologies to this compound will undoubtedly expedite the exploration of its chemical reactivity and the development of novel derivatives with desired properties. fu-berlin.de

Q & A

Q. How can researchers optimize the synthesis of 2-bromo-N-cyclopropylbenzamide to improve yield and purity?

Methodological Answer:

  • Step 1 : Select a synthetic route leveraging brominated benzoic acid precursors (e.g., 2-bromobenzoic acid, CAS 88-65-3) as starting materials .
  • Step 2 : Control reaction conditions rigorously:
  • Temperature : Maintain 0–5°C during cyclopropane amide coupling to minimize side reactions .
  • Solvent : Use anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to enhance nucleophilic substitution efficiency .
    • Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and validate purity using HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Structural Confirmation :
  • NMR : 1^1H and 13^{13}C NMR to verify cyclopropyl and benzamide moieties (e.g., cyclopropyl protons at δ 0.5–1.5 ppm) .
  • HRMS : Confirm molecular ion [M+H]+^+ (expected m/z ~268.0 for C10_{10}H11_{11}BrN2_2O) .
    • Purity Assessment :
  • HPLC-DAD : ≥95% purity threshold with retention time consistency across three solvent systems .

Q. How should researchers address solubility challenges for in vitro assays?

Methodological Answer:

  • Solvent Screening : Test dimethyl sulfoxide (DMSO) for initial stock solutions (≤10 mM), followed by dilution in assay buffers (e.g., PBS with 0.1% Tween-20) .
  • Stability Monitoring : Use LC-MS to detect hydrolysis products under physiological pH (e.g., degradation at pH 7.4 over 24 hours) .

Advanced Research Questions

Q. What strategies are effective for studying this compound’s enzyme inhibition mechanisms?

Methodological Answer:

  • Kinetic Assays :
  • Perform time-dependent inhibition studies using fluorogenic substrates (e.g., for proteases or kinases) to calculate KiK_i values .
    • Structural Biology :
  • Co-crystallize the compound with target enzymes (e.g., cytochrome P450 isoforms) and resolve structures via X-ray crystallography (2.0–3.0 Å resolution) .

Q. How can computational modeling predict the bioactivity of this compound derivatives?

Methodological Answer:

  • Docking Simulations :
  • Use AutoDock Vina to model interactions with protein active sites (e.g., ATP-binding pockets) .
    • QSAR Analysis :
  • Train models on bromobenzamide analogs to correlate substituent effects (e.g., halogen position) with IC50_{50} values .

Q. How should contradictory data on biological activity be resolved?

Methodological Answer:

  • Data Triangulation :
  • Replicate assays in orthogonal systems (e.g., cell-free vs. cell-based assays) .
    • Meta-Analysis :
  • Compare results with structurally similar compounds (e.g., 2-bromo-3-fluoro-N-propylbenzamide ) to identify trends in bioactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.